2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE is a compound that belongs to the class of amino-3,5-dicyanopyridine derivatives. . The compound’s unique structure, featuring a pyridine ring with amino, cyano, and isopropyl groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable aldehydes and nitriles.
Introduction of Amino and Cyano Groups: Amino and cyano groups are introduced through nucleophilic substitution reactions.
Attachment of the Isopropyl Group: The isopropyl group is added via alkylation reactions.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine ring and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with adenosine receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing various signaling pathways. The molecular targets include adenosine A1 and A2B receptors, which play roles in glucose homeostasis, inflammation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDYL)SULFANYL]ACETAMIDE: Similar structure but with a phenyl group instead of an isopropyl group.
BAY60-6583: Another adenosine receptor agonist with a similar pyridine-based structure.
Uniqueness
2-[(6-AMINO-3,5-DICYANO-4-ISOPROPYL-2-PYRIDYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological effects .
Properties
Molecular Formula |
C12H13N5OS |
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Molecular Weight |
275.33 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-propan-2-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H13N5OS/c1-6(2)10-7(3-13)11(16)17-12(8(10)4-14)19-5-9(15)18/h6H,5H2,1-2H3,(H2,15,18)(H2,16,17) |
InChI Key |
XPOMYZRDJDFODM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC(=C1C#N)SCC(=O)N)N)C#N |
Origin of Product |
United States |
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